molecular formula C16H8F5NO4S B607950 HIF-2alpha-IN-1 CAS No. 1799948-06-3

HIF-2alpha-IN-1

Katalognummer: B607950
CAS-Nummer: 1799948-06-3
Molekulargewicht: 405.3
InChI-Schlüssel: HZDKYXAZAPXCKQ-CQSZACIVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

HIF-2alpha-IN-1 is a small molecule inhibitor specifically targeting hypoxia-inducible factor 2 alpha (HIF-2alpha). Hypoxia-inducible factors are transcription factors that play a crucial role in cellular response to low oxygen levels (hypoxia). HIF-2alpha is involved in the regulation of genes associated with angiogenesis, erythropoiesis, glycolysis, and tumor growth. Overexpression of HIF-2alpha is often observed in various cancers, making it a significant target for cancer therapy .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of HIF-2alpha-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitor. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure consistency and compliance with regulatory standards.

Analyse Chemischer Reaktionen

Types of Reactions

HIF-2alpha-IN-1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.

    Substitution: Substitution reactions are used to introduce or replace functional groups, enhancing the compound’s activity and selectivity.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further analyzed for their biological activity and therapeutic potential.

Wissenschaftliche Forschungsanwendungen

HIF-2alpha-IN-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of HIF-2alpha in various chemical pathways and reactions.

    Biology: Employed in cellular and molecular biology research to investigate the effects of HIF-2alpha inhibition on cellular processes such as angiogenesis and metabolism.

    Medicine: Explored as a potential therapeutic agent for the treatment of cancers characterized by overexpression of HIF-2alpha. Clinical trials are ongoing to evaluate its efficacy and safety in cancer patients.

    Industry: Utilized in the development of new drugs targeting hypoxia-inducible factors, contributing to the advancement of cancer therapeutics.

Wirkmechanismus

HIF-2alpha-IN-1 exerts its effects by binding to and inhibiting the activity of HIF-2alpha. This inhibition prevents the heterodimerization of HIF-2alpha with its beta subunit, thereby blocking the transcriptional activation of HIF-2alpha target genes. The molecular targets and pathways involved include the vascular endothelial growth factor (VEGF) pathway, glycolytic enzymes, and cell cycle regulators .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

HIF-2alpha-IN-1 is unique in its specificity for HIF-2alpha, allowing for targeted inhibition of this transcription factor without affecting HIF-1alpha. This specificity reduces potential off-target effects and enhances the therapeutic potential of the compound in treating cancers driven by HIF-2alpha overexpression .

Biologische Aktivität

HIF-2α-IN-1 is a small molecule inhibitor targeting hypoxia-inducible factor 2 alpha (HIF-2α), a transcription factor that plays a crucial role in cellular responses to hypoxia. HIF-2α is involved in various biological processes, including angiogenesis, erythropoiesis, and tumor progression. This article explores the biological activity of HIF-2α-IN-1, its mechanism of action, and relevant research findings.

HIF-2α functions by dimerizing with HIF-1β to bind to hypoxia response elements (HREs) in target genes, activating their transcription under low oxygen conditions. Inhibition of HIF-2α can disrupt this process, leading to decreased expression of genes involved in tumor growth and survival. HIF-2α-IN-1 specifically targets the HIF-2α subunit, preventing its interaction with HIF-1β and subsequent transcriptional activation of target genes.

Biological Activity

The biological activity of HIF-2α-IN-1 has been investigated in several studies, highlighting its potential therapeutic applications in cancer and other diseases characterized by aberrant HIF-2α activity.

Case Studies and Research Findings

  • Tumor Growth Inhibition : A study demonstrated that HIF-2α-IN-1 effectively reduced tumor growth in xenograft models of renal cell carcinoma (RCC). The treatment led to decreased levels of vascular endothelial growth factor (VEGF) and other pro-tumorigenic factors, indicating a reduction in angiogenesis and tumor proliferation .
  • Impact on Gene Expression : Research revealed that HIF-2α-IN-1 downregulated genes associated with cell survival and proliferation in cancer cells. This was evidenced by decreased expression of glycolytic enzymes and anti-apoptotic proteins, suggesting that the inhibitor may enhance the sensitivity of tumors to chemotherapy .
  • Effects on Hypoxia Response : In hypoxic conditions, cancer cells typically upregulate HIF-2α to adapt and survive. Treatment with HIF-2α-IN-1 significantly impaired this adaptive response, leading to increased apoptosis in tumor cells exposed to low oxygen levels .

Data Tables

Study Model Key Findings
Tumor Growth InhibitionRCC Xenograft ModelReduced tumor size; decreased VEGF expression
Gene Expression AnalysisVarious Cancer Cell LinesDownregulation of glycolytic enzymes and anti-apoptotic proteins
Hypoxia Response AssessmentHypoxic Cancer Cell ModelsIncreased apoptosis; impaired adaptive response

Eigenschaften

IUPAC Name

3-[[(3R)-4-(difluoromethyl)-2,2-difluoro-3-hydroxy-1,1-dioxo-3H-1-benzothiophen-5-yl]oxy]-5-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8F5NO4S/c17-8-3-7(6-22)4-9(5-8)26-10-1-2-11-13(12(10)15(18)19)14(23)16(20,21)27(11,24)25/h1-5,14-15,23H/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDKYXAZAPXCKQ-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(C(S2(=O)=O)(F)F)O)C(=C1OC3=CC(=CC(=C3)C#N)F)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C([C@H](C(S2(=O)=O)(F)F)O)C(=C1OC3=CC(=CC(=C3)C#N)F)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8F5NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
HIF-2alpha-IN-1
Reactant of Route 2
HIF-2alpha-IN-1
Reactant of Route 3
HIF-2alpha-IN-1
Reactant of Route 4
Reactant of Route 4
HIF-2alpha-IN-1
Reactant of Route 5
Reactant of Route 5
HIF-2alpha-IN-1
Reactant of Route 6
Reactant of Route 6
HIF-2alpha-IN-1

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.